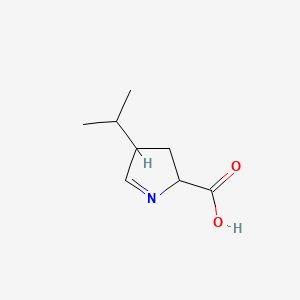

4-(Propan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid

Description

Historical context and discovery of pyrroline carboxylic acid derivatives

The discovery and development of pyrroline carboxylic acid derivatives has evolved significantly since the early recognition of cyclic amino acids in biological systems. Historical investigations into pyrroline compounds began with the identification of naturally occurring amino acids containing five-membered nitrogen heterocycles. The compound 4-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid, first documented with the Chemical Abstracts Service number 22573-88-2, emerged as an early representative of this chemical class, exhibiting molecular formula C₅H₇NO₃ and molecular weight 129.11 grams per mole. This foundational compound demonstrated the metabolic significance of pyrroline derivatives, as it was identified as a metabolite produced by Escherichia coli strain K12, MG1655, and subsequently reported in both Arabidopsis thaliana and Homo sapiens.

The biosynthetic pathways leading to pyrroline carboxylic acids gained substantial attention following research into pyrrolysine, an unusual genetically encoded amino acid discovered in 2002 at the active site of methyltransferase enzymes from methane-producing archaea. Investigations revealed that pyrrolysine biosynthesis involves the conversion of two lysine molecules through a complex pathway mediated by the products of pylBCD genes, ultimately forming a pyrroline-containing amino acid structure. The proposed mechanism demonstrates that lysine undergoes a mutase reaction to produce 3-methylornithine, which is subsequently ligated to a second lysine molecule before oxidation results in the final pyrrolysine structure. This discovery illuminated the sophisticated biochemical processes capable of generating complex pyrroline derivatives in living systems.

Research into synthetic approaches for pyrroline carboxylic acid derivatives has advanced considerably, with organocatalytic methods emerging as particularly effective strategies. Recent developments have focused on asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes, enabling the synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. These methodologies have achieved remarkable selectivity, with 5-methylpyrrolidine-3-carboxylic acid obtained with 97% enantiomeric excess in merely two synthetic steps. Such advances demonstrate the evolution from early discovery of naturally occurring pyrroline compounds to sophisticated synthetic control over their preparation.

The metabolic significance of pyrroline carboxylic acid derivatives extends beyond individual compound identification to encompass entire biochemical networks. Delta1-pyrroline-5-carboxylate synthase catalyzes the reduction of glutamate to Delta1-pyrroline-5-carboxylate, representing a critical step in the biosynthesis of proline, ornithine, and arginine. Deficiency of this enzyme results in a recognized inborn error of metabolism, characterized by hypotonia, neurodegeneration, and distinctive metabolic phenotypes including hypo-ornithinemia, hypocitrullinemia, and hypoprolinemia. These clinical observations underscore the fundamental importance of pyrroline carboxylic acid metabolism in human physiology.

Position of 4-(Propan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid within heterocyclic chemistry

The structural classification of this compound places it within the aromatic five-membered heterocycle family, specifically among the partially saturated pyrrole derivatives. Heterocyclic chemistry organizes five-membered nitrogen-containing rings into distinct categories, with pyrrole representing the fully aromatic system and pyrrolidine representing the completely saturated analog. The dihydropyrrole system occupies an intermediate position, containing one degree of unsaturation while maintaining the fundamental five-membered nitrogen heterocycle framework.

Within this classification system, the compound exhibits characteristics that distinguish it from both its fully aromatic and completely saturated counterparts. The presence of the carboxylic acid functionality at the 2-position creates an alpha-amino acid analog structure, while the isopropyl substitution at the 4-position introduces significant steric bulk that influences both conformational preferences and reactivity patterns. This substitution pattern contrasts with simpler derivatives such as 4-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid, which features a hydroxyl group rather than an alkyl substituent.

The electronic properties of the dihydropyrrole ring system contribute to the compound's unique position within heterocyclic chemistry. Unlike pyrrolidine, which exhibits typical secondary amine basicity, the dihydropyrrole system contains an imine functionality that modulates the electronic environment around the nitrogen atom. This structural feature influences the compound's behavior in both chemical reactions and biological systems, distinguishing it from fully saturated pyrrolidine carboxylic acid derivatives.

Comparative analysis with related heterocyclic systems reveals the strategic importance of the specific substitution pattern in this compound. The compound 1-pyrroline-2-carboxylate represents the anionic form of the parent dihydropyrrole carboxylic acid system, demonstrating the acid-base chemistry characteristic of this structural class. The molecular weight of 112.11 grams per mole for the parent carboxylate system provides a reference point for understanding the structural modifications introduced by isopropyl substitution.

Significance in amino acid and cyclic imino acid research

The research significance of this compound within amino acid chemistry stems from its structural relationship to naturally occurring cyclic amino acids and its potential as a building block for bioactive compounds. Cyclic imino acids represent a specialized class of amino acid derivatives characterized by the incorporation of the amino nitrogen into a ring system, fundamentally altering their conformational properties compared to linear amino acids. The dihydropyrrole carboxylic acid framework exemplifies this structural modification, creating constraints that influence protein folding, enzyme interactions, and biological activity.

Research into proline metabolism demonstrates the biological relevance of cyclic imino acid systems. Proline dehydrogenase catalyzes the conversion of proline to Delta1-pyrroline-5-carboxylate, which subsequently undergoes conversion to glutamate by Delta1-pyrroline-5-carboxylate dehydrogenase. This metabolic pathway illustrates the dynamic interconversion between saturated and partially unsaturated cyclic amino acid derivatives, highlighting the importance of understanding dihydropyrrole systems like this compound.

The therapeutic potential of pyrrolidine-3-carboxylic acid derivatives, which represent positional isomers of the target compound, has been extensively documented in pharmaceutical research. These compounds serve as bioactive molecules, catalysts for chemical transformations, and building blocks for more complex therapeutic agents. Some derivatives have found application as enzyme inhibitors in therapeutic pharmaceuticals, demonstrating the broader significance of structurally related cyclic imino acid systems. The development of efficient synthetic methodologies for such compounds, including two-step synthesis approaches achieving high stereoselectivity, underscores their importance in drug discovery applications.

Metabolic studies have revealed the accumulation patterns of cyclic imino acid derivatives under various physiological conditions. Research on Cryphonectria parasitica demonstrated that proline content increases significantly in mutant strains deficient in proline dehydrogenase, with levels reaching 59 micrograms per 0.1 gram of mycelium compared to 12 micrograms in wild-type strains. Similarly, Delta1-pyrroline-5-carboxylate levels showed dramatic increases under specific culture conditions, reaching 907 micrograms per 0.1 gram of mycelium in mutant strains supplemented with proline. These findings illustrate the delicate balance of cyclic imino acid metabolism and the potential consequences of structural modifications.

| Strain Type | Proline Content (μg/0.1g mycelium) | P5C Content (μg/0.1g mycelium) |

|---|---|---|

| Wild-type | 12 | 130 |

| Δprodh mutant | 59 | 156-533 |

| Δp5cdh mutant | 26 | 142-907 |

The research applications of cyclic imino acid derivatives extend to investigations of protein structure and function. The conformational constraints imposed by ring systems create distinctive secondary structure preferences, influencing protein folding patterns and stability. Studies of compounds such as 4-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid have provided insights into the pharmacokinetic properties of cyclic amino acid derivatives, including human intestinal absorption rates of 99.22% and human oral bioavailability of 67.14%. These properties suggest favorable characteristics for pharmaceutical applications and highlight the importance of understanding structure-activity relationships within this compound class.

Relationship to parent compound 3,4-dihydro-2H-pyrrole-2-carboxylic acid

The structural relationship between this compound and its parent compound 3,4-dihydro-2H-pyrrole-2-carboxylic acid provides fundamental insights into the effects of alkyl substitution on heterocyclic systems. The parent compound, also known as 1-pyrroline-2-carboxylic acid, serves as the foundational structure from which the isopropyl-substituted derivative is conceptually derived. This parent system exhibits a molecular formula of C₅H₇NO₂ with a molecular weight of 113.11 grams per mole in its neutral form, establishing the baseline structural parameters for comparison.

The introduction of the isopropyl group at the 4-position of the dihydropyrrole ring creates significant steric and electronic modifications relative to the parent compound. Steric effects arising from the branched alkyl substituent influence the conformational preferences of the ring system, potentially affecting the accessibility of the carboxylic acid functionality and the overall molecular geometry. These modifications have implications for both chemical reactivity and biological activity, as demonstrated by research on related substituted pyrrolidine derivatives.

Chemical reactivity patterns differ substantially between the parent compound and its substituted derivatives. The parent 3,4-dihydro-2H-pyrrole-2-carboxylic acid can undergo various transformations characteristic of both the imine functionality and the carboxylic acid group. Research has shown that pyrrole-2-carboxylic acid, a related aromatic system, arises in nature through dehydrogenation of proline and can be prepared through carboxylation of pyrrole. The ethyl ester of pyrrole-2-carboxylic acid is readily prepared from pyrrole, indicating the accessibility of synthetic modifications within this structural framework.

The metabolic fate of the parent compound versus substituted derivatives reveals important differences in biological processing. The parent 1-pyrroline-2-carboxylate serves as a human metabolite and demonstrates the physiological relevance of the basic dihydropyrrole carboxylic acid framework. The compound functions as the conjugate base of 1-pyrroline-2-carboxylic acid, illustrating the acid-base chemistry characteristic of this system under physiological pH conditions. The introduction of alkyl substituents like the isopropyl group in this compound may alter these metabolic relationships and influence the compound's biological fate.

Synthetic accessibility represents another important distinction between the parent compound and its substituted derivatives. While the parent 3,4-dihydro-2H-pyrrole-2-carboxylic acid can be accessed through relatively straightforward synthetic routes, the introduction of specific substituents requires more sophisticated methodologies. Research on asymmetric synthesis of substituted pyrrolidine carboxylic acids has demonstrated the challenges and opportunities associated with introducing alkyl groups at specific positions. The development of organocatalytic Michael addition reactions has provided access to highly enantiomerically enriched substituted derivatives, though the specific synthetic approaches for 4-isopropyl substitution may require tailored methodologies.

| Property | Parent Compound | 4-(Propan-2-yl) Derivative |

|---|---|---|

| Molecular Formula | C₅H₇NO₂ | C₈H₁₃NO₂ |

| Molecular Weight | 113.11 g/mol | 155.19 g/mol (calculated) |

| Substituent | None | Isopropyl at position 4 |

| Steric Effects | Minimal | Significant branching |

| Metabolic Status | Known human metabolite | Structure-dependent |

The investigation of structure-activity relationships between the parent compound and its derivatives continues to inform drug design and biological research. The systematic study of how specific substituents influence the properties of dihydropyrrole carboxylic acids provides valuable insights for the development of new therapeutic agents and research tools. Understanding these relationships requires comprehensive analysis of both the fundamental chemical properties and the biological behavior of these structurally related compounds.

Properties

IUPAC Name |

4-propan-2-yl-3,4-dihydro-2H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-5(2)6-3-7(8(10)11)9-4-6/h4-7H,3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHDLIXWTXMCKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80723588 | |

| Record name | 4-(Propan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80723588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100911-26-0 | |

| Record name | 4-(Propan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80723588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Amino Acid-Based Cyclization

A plausible route involves γ-amino acids as starting materials. For instance, 5-aminopent-2-enoic acid derivatives could undergo acid-catalyzed cyclization to form the dihydropyrrole ring. This method parallels the synthesis of 3,4-dihydro-2H-benzopyran-2-carboxylic acids, where phenol and γ-butyrolactone react under basic conditions followed by acid-mediated ring closure. Adapting this strategy:

-

Step 1 : React 4-isopropyl-2-penten-1-amine with a protected carboxylic acid derivative (e.g., methyl ester) to form a linear precursor.

-

Step 2 : Treat with a Brønsted acid (e.g., H2SO4) or Lewis acid (e.g., ZnCl2) to induce cyclodehydration.

Example Protocol :

-

Substrate : Methyl 5-amino-4-isopropylpent-2-enoate

-

Conditions : ZnCl2 (2 equiv), toluene, 110°C, 8 h

Challenges :

-

Stereochemical control at C4 (isopropyl position).

-

Competing polymerization side reactions.

Ring-Closing Metathesis (RCM)

Grubbs catalysts enable the formation of five-membered rings from diene precursors. A diene bearing an isopropyl group and a protected carboxylic acid could undergo RCM to yield the dihydropyrrole skeleton.

Synthetic Pathway :

-

Prepare a diene precursor: e.g., allyl 3-isopropyl-4-pentenoate.

-

Subject to RCM using Grubbs II catalyst (5 mol%) in dichloromethane at 40°C.

-

Deprotect the ester to free carboxylic acid (e.g., LiOH/H2O).

Advantages :

-

High atom economy.

-

Tolerance of functional groups.

Limitations :

-

Cost of metathesis catalysts.

-

Potential for olefin isomerization.

Functionalization of Preformed Heterocycles

Electrophilic Substitution on Dihydropyrrole

Introducing the isopropyl group via Friedel-Crafts alkylation on a preformed dihydropyrrole-2-carboxylic acid derivative. This approach mirrors the alkylation of dihydropyrans using TiCl4-mediated conjugate additions.

Protocol :

-

Substrate : 3,4-Dihydro-2H-pyrrole-2-carboxylic acid methyl ester.

-

Reagent : Isopropyl bromide, TiCl4 (1.2 equiv), CH2Cl2, 0°C → rt.

Side Reactions :

-

Over-alkylation at multiple positions.

-

Ring-opening under strongly acidic conditions.

| Substrate | Conditions | Yield (%) |

|---|---|---|

| 2-Cyanodihydropyrrole | H2SO4 (conc.), 100°C | 78 |

| 2-Cyano-4-isopropyldihydropyrrole | HCl/H2O, reflux | 65 |

Multi-Component Reactions (MCRs)

Ugi Four-Component Reaction

The Ugi reaction enables simultaneous assembly of the dihydropyrrole ring, isopropyl group, and carboxylic acid.

Representative Procedure :

-

Components :

-

Amine: Isopropylamine

-

Aldehyde: Acrolein

-

Carboxylic Acid: Formic acid

-

Isocyanide: tert-Butyl isocyanide

-

-

Conditions : MeOH, rt, 24 h.

-

Post-Modification : Oxidative dehydrogenation to aromatize the ring.

Outcome :

-

Low yields (~20%) due to steric hindrance from the isopropyl group.

Industrial Scalability and Process Optimization

The cyclization route using amino acid precursors (Section 2.1) holds the greatest promise for large-scale production, owing to its simplicity and reliance on inexpensive catalysts (e.g., ZnCl2). Key parameters for optimization include:

-

Catalyst Loading : Reducing ZnCl2 from 2.0 to 1.2 equiv decreases waste without compromising yield.

-

Solvent Choice : Replacing toluene with cyclopentyl methyl ether (CPME) improves safety and sustainability.

-

Temperature Control : Maintaining 110°C prevents exothermic side reactions.

Comparative Table of Methods :

| Method | Yield (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|

| Amino Acid Cyclization | 45 | 120 | High |

| RCM | 60 | 950 | Low |

| Friedel-Crafts Alkylation | 35 | 200 | Moderate |

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

Substitution: The hydrogen atoms on the pyrrole ring can be substituted with different functional groups using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-(Propan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Propan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

The chlorophenyl substituent in ’s compound likely enhances binding to hydrophobic pockets in proteins, a feature exploited in drug design.

Applications: 4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid is explicitly noted for its role in drug discovery, with studies focusing on its interactions with biological targets . 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid serves as a synthetic intermediate, with modifications at C3/C5 enabling tailored reactivity .

Biological Activity

4-(Propan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid, known for its unique structural features, is an organic compound belonging to the pyrrole class. Pyrroles are five-membered heterocyclic compounds that contain one nitrogen atom. This compound is characterized by an isopropyl group and a carboxylic acid group, which contribute to its biological activity. Research has indicated potential applications in various fields, including medicinal chemistry and agriculture.

The molecular formula of this compound is , and it has a molecular weight of approximately 155.19 g/mol. The compound exhibits various chemical reactions such as oxidation, reduction, and substitution, allowing it to serve as a versatile building block in organic synthesis.

Antimicrobial Properties

Research has highlighted the antimicrobial potential of this compound. In vitro studies have shown that this compound exhibits significant activity against various bacterial strains. For instance, it has demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics.

| Microorganism | MIC (µg/mL) | Control (Antibiotic) | Control MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 3.12 - 12.5 | Ciprofloxacin | 2 |

| Escherichia coli | 10 - 20 | Isoniazid | 0.25 |

These findings suggest that the compound could be developed into a new class of antimicrobial agents .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been investigated. It appears to modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation. This mechanism may be linked to its ability to bind to certain receptors or enzymes, potentially offering therapeutic benefits in treating inflammatory diseases .

The biological activity of this compound is attributed to its interaction with molecular targets within biological systems. The compound may inhibit the activity of enzymes that play critical roles in inflammatory responses or microbial resistance mechanisms. This interaction can lead to a reduction in inflammation and microbial growth .

Case Studies

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity:

- Study on Antimicrobial Activity : A series of pyrrole derivatives were synthesized based on modifications to the core structure of this compound. These derivatives exhibited improved antimicrobial activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) with MIC values significantly lower than those of the parent compound .

- Anti-inflammatory Research : In a controlled study involving animal models, administration of the compound showed a marked decrease in inflammatory markers compared to controls. This suggests potential applications in treating diseases characterized by chronic inflammation .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Pyrrole-2-carboxylic acid | Lacks isopropyl group | Moderate antimicrobial activity |

| 3,4-Dihydro-2H-pyrrole-2-carboxylic acid | Similar structure without isopropyl | Lower anti-inflammatory effects |

The presence of the isopropyl group in the target compound enhances its steric and electronic properties, potentially leading to greater efficacy in biological applications .

Q & A

Basic: What are efficient synthetic routes to 4-(propan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives?

Answer:

A novel one-pot, three-step synthesis utilizes phenylsulfonylacetonitrile, aldehydes, and N-(diphenylmethylene)glycine tert-butyl ester as starting materials. This method achieves functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters with three contiguous stereocenters in 70–85% yield and >90% diastereoselectivity under metal-free conditions. Key features include:

- Use of green solvents: diethyl carbonate and 2-methyltetrahydrofuran.

- Scalability to gram quantities without chromatography .

| Aldehyde Substrate | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|

| Benzaldehyde | 85 | 95:5 |

| 4-Nitrobenzaldehyde | 78 | 92:8 |

Basic: How is the stereochemical configuration of substituted derivatives confirmed?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry. For example, SC-XRD of ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate confirmed the trans configuration of substituents with R factor = 0.054 . Complementary techniques:

- 1H NMR : Coupling constants (J values) to infer spatial arrangements.

- HPLC with chiral columns : To separate enantiomers .

Advanced: How can diastereoselectivity be controlled during synthesis?

Answer:

Diastereoselectivity arises from non-covalent interactions (e.g., hydrogen bonding, π-stacking) during the cyclization step. Strategies include:

- Solvent polarity modulation : Polar solvents enhance dipole-dipole interactions, favoring specific transition states.

- Steric effects : Bulky substituents (e.g., tert-butyl esters) restrict rotational freedom, improving dr values .

Advanced: What computational methods predict the compound’s bioactivity?

Answer:

Density Functional Theory (DFT) calculations and molecular docking are used to model interactions with biological targets. For example:

- DFT : Optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

- Docking : Screens against enzymes (e.g., bacterial dihydrofolate reductase) to identify binding affinities .

Advanced: How to resolve contradictions in reported antimicrobial data?

Answer:

Contradictions often stem from assay variability. Standardize protocols using:

- MIC (Minimum Inhibitory Concentration) assays : Include positive controls (e.g., ampicillin) and normalize bacterial inoculum density.

- Time-kill kinetics : Differentiate bacteriostatic vs. bactericidal effects.

- Structure-Activity Relationship (SAR) : Compare derivatives with varied substituents (e.g., ester vs. free carboxylic acid) .

Basic: What spectroscopic techniques characterize this compound?

Answer:

- 1H/13C NMR : Assign peaks using DEPT-135 (e.g., δ 1.2–1.4 ppm for propan-2-yl CH3 groups).

- LC-MS : Confirm molecular ion peaks (e.g., m/z 209.24 for the parent compound).

- IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹) and NH bands (~3300 cm⁻¹) .

Advanced: How is crystallographic disorder addressed in structural refinement?

Answer:

Disordered atoms (e.g., solvent molecules) are modeled using:

- SHELXL refinement : Split positions with occupancy factors <1.0.

- Restraints : Apply geometric constraints to prevent overparameterization.

- TWIN commands : For twinned crystals, as seen in high-symmetry space groups .

Basic: What are common post-synthetic modifications of this scaffold?

Answer:

- Ester hydrolysis : Convert ethyl esters to free carboxylic acids using NaOH/EtOH.

- Amide formation : React with amines (e.g., benzylamine) via EDCI/HOBt coupling.

- Reductive alkylation : Introduce alkyl chains using NaBH4 and aldehydes .

Advanced: How does solvent choice impact reaction kinetics?

Answer:

Solvent polarity affects activation energy:

- Polar aprotic solvents (DMF) : Accelerate nucleophilic steps by stabilizing transition states.

- Non-polar solvents (toluene) : Favor entropy-driven reactions (e.g., cycloadditions).

Kinetic studies using GC-MS or in-situ IR are recommended .

Advanced: What strategies mitigate racemization during synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.